Methyl 4-chlorobenzoate
Description
Contextualization within Halogenated Benzoate (B1203000) Ester Chemistry Research
Halogenated benzoate esters, a class of organic compounds featuring a benzene (B151609) ring attached to an ester group and substituted with one or more halogen atoms, are of considerable interest to the scientific community. smolecule.com Methyl 4-chlorobenzoate (B1228818) serves as a quintessential example within this class. Its structure, which includes a chlorine atom at the para position of the benzene ring, provides a unique combination of electronic and steric properties that influence its reactivity. cymitquimica.comnumberanalytics.com
The study of halogenated benzoate esters is crucial for understanding how the presence and position of a halogen on the aromatic ring affect the chemical behavior of the ester functionality. numberanalytics.com These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.com Research in this area focuses on developing new synthetic methods, understanding reaction mechanisms, and exploring the potential applications of these compounds.
Significance of Aromatic Esters Bearing Halogen Substituents in Contemporary Synthetic Chemistry
Aromatic esters that bear halogen substituents are valuable building blocks in modern organic synthesis. numberanalytics.com The halogen atom, in this case, chlorine, acts as a versatile functional group that can participate in a variety of chemical transformations. cymitquimica.com For instance, the chlorine atom in methyl 4-chlorobenzoate can be replaced through nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. chemicalbook.comlookchem.com
These reactions are fundamental to the construction of complex molecular architectures found in many biologically active compounds and advanced materials. waseda.jp The ability to selectively modify the aromatic ring through reactions involving the halogen substituent makes these esters highly sought-after starting materials in the development of new synthetic methodologies. The "ester dance reaction," a process where the ester group can be translocated to different positions on the aromatic ring, further highlights the synthetic potential of these molecules. waseda.jp
This compound as a Model System for Structure-Reactivity Investigations
The relatively simple and well-defined structure of this compound makes it an ideal model system for investigating the relationship between a molecule's structure and its chemical reactivity. nih.gov By systematically studying its reactions, chemists can gain fundamental insights into reaction mechanisms and the factors that govern them. numberanalytics.comnih.gov
For example, the hydrolysis of this compound has been studied to understand how the electron-withdrawing nature of the chlorine atom and the ester group influences the rate of this reaction. oieau.fr Furthermore, it is used in studies of palladium-catalyzed reactions to explore new catalytic systems and reaction pathways. Its use in quantitative studies, such as the determination of metabolites of common drugs, further underscores its role as a reference compound in analytical chemistry. sigmaaldrich.com
Research Landscape and Emerging Themes in this compound Studies
Current research involving this compound is diverse and spans several key areas. A significant focus is on its application in catalysis, particularly in palladium-mediated cross-coupling reactions like the Suzuki-Miyaura coupling and hydrodehalogenation. chemicalbook.comsigmaaldrich.com These reactions are crucial for the synthesis of complex organic molecules. lookchem.com
Another emerging theme is its use in the synthesis of biologically active compounds. For instance, this compound is a precursor in the synthesis of moclobemide (B1677376), a pharmaceutical agent. researchgate.netresearchgate.net There is also growing interest in the enzymatic reactions of this compound, exploring its potential role in biochemical pathways and its use as an acyl donor in enzyme-catalyzed syntheses.
Furthermore, detailed structural studies, including crystallographic analysis, provide valuable information about its molecular geometry and intermolecular interactions, which are crucial for understanding its physical and chemical properties.
Scope and Objectives of Academic Inquiry into this compound
The primary goals of academic research on this compound are to deepen our understanding of its chemical properties and to expand its utility in organic synthesis. Key objectives include:
Developing novel synthetic methods: Researchers aim to discover new and more efficient ways to synthesize this compound and to use it as a starting material for other valuable compounds.
Investigating reaction mechanisms: A thorough understanding of how this compound behaves in different chemical reactions is essential for controlling reaction outcomes and designing new transformations.
Exploring new applications: Scientists are continually seeking new applications for this compound, for example, in the synthesis of new materials, pharmaceuticals, and agrochemicals. cymitquimica.com
Characterizing its physicochemical properties: Detailed studies of its spectroscopic and crystallographic properties provide fundamental data that underpins our understanding of its behavior.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| CAS Number | 1126-46-1 |
| Melting Point | 42-44 °C chemicalbook.com |
| Boiling Point | 136-137 °C at 10 mmHg lookchem.com |
| Flash Point | 107 °C (closed cup) sigmaaldrich.com |
| Vapor Pressure | 0.1 mmHg at 25 °C |
Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃) | δ 7.94 (d, J = 8.6 Hz, 2H), 7.37 (d, J = 8.6 Hz, 2H), 3.87 (s, 3H) rsc.org |
| ¹³C NMR (CDCl₃) | δ 166.3, 139.4, 130.9, 128.7, 128.6, 52.3 rsc.org |
| FT-IR | 1718 cm⁻¹ (C=O stretch), 852 cm⁻¹ (C-Cl stretch) |
Crystallographic Data of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.4931(5) Å |
| b | 14.7345(10) Å |
| c | 13.5681(10) Å |
| β | 95.560(1)° |
| Z | 8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNFVVDCCWUUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022148 | |
| Record name | Methyl p-chlorobenzoate | |
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Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-46-1 | |
| Record name | Methyl 4-chlorobenzoate | |
| Source | CAS Common Chemistry | |
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| Record name | Methyl 4-chlorobenzoate | |
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| Record name | Methyl 4-chlorobenzoate | |
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| Record name | Benzoic acid, 4-chloro-, methyl ester | |
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| Record name | Methyl p-chlorobenzoate | |
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| Record name | Methyl 4-chlorobenzoate | |
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| Record name | METHYL 4-CHLOROBENZOATE | |
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Synthetic Methodologies and Preparative Routes for Methyl 4 Chlorobenzoate
Esterification Reactions and Kinetic Considerations in Methyl 4-chlorobenzoate (B1228818) Synthesis
Esterification, the reaction between a carboxylic acid and an alcohol, is a fundamental method for synthesizing esters like methyl 4-chlorobenzoate. The kinetics and mechanism of this reaction are crucial for optimizing reaction conditions and maximizing yield.
Acid-Catalyzed Esterification of 4-chlorobenzoic Acid with Methanol (B129727): Mechanistic Studies and Optimization
The most common laboratory and industrial synthesis of this compound is the Fischer esterification of 4-chlorobenzoic acid with methanol, catalyzed by a strong acid. masterorganicchemistry.comnagwa.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used as the solvent. masterorganicchemistry.commasterorganicchemistry.com
The mechanism of Fischer esterification involves several key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the 4-chlorobenzoic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com
Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final this compound and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com For instance, refluxing 4-chlorobenzoic acid with methanol in the presence of concentrated sulfuric acid at temperatures between 60-80°C for 4-6 hours can achieve yields of over 90%. Optimization of reaction conditions, such as temperature and catalyst loading, is essential. For example, kinetic studies on the esterification of benzoic acid (a related compound) have shown that the reaction is first order with respect to the carboxylic acid, and the activation energy can be determined to optimize the reaction temperature. dnu.dp.uaresearchgate.net
Table 1: Conditions for Acid-Catalyzed Esterification of 4-chlorobenzoic Acid
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| H₂SO₄ | Methanol | 60-80 | 4-6 | >90 | |
| Dichlorohydantoin | Methanol | Reflux | - | - | google.com |
Transesterification Processes for this compound Production: Catalytic Systems and Equilibrium Control
Transesterification is another viable route for the synthesis of this compound, involving the reaction of a different ester with methanol in the presence of a catalyst. This method is particularly useful when the starting ester is readily available. The reaction is reversible and subject to equilibrium control. masterorganicchemistry.com To shift the equilibrium towards the desired product, a large excess of methanol is often employed. masterorganicchemistry.com
Catalytic systems for transesterification can be either acid or base-catalyzed. masterorganicchemistry.com
Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl oxygen, nucleophilic attack by methanol, and elimination of the original alcohol. masterorganicchemistry.com
Base-catalyzed transesterification involves the nucleophilic attack of a methoxide (B1231860) ion (generated from methanol and a base) on the carbonyl carbon of the starting ester, forming a tetrahedral intermediate which then collapses to release the original alkoxide. masterorganicchemistry.com
An example of an acid/halide cooperative catalysis has been shown to be effective for the transesterification of unactivated methyl esters with various alcohols, highlighting the potential for broad applicability. rsc.org
Direct Conversion from Acyl Chlorides and Anhydrides: Efficiency and Selectivity
This compound can be efficiently synthesized by reacting 4-chlorobenzoyl chloride with methanol. prepchem.comgoogle.com This method is often preferred for its high reactivity and selectivity, as the reaction is typically fast and proceeds to completion without the need for an acid catalyst, although a base like triethylamine (B128534) or pyridine (B92270) is often added to neutralize the hydrochloric acid byproduct. researchgate.netresearchgate.netresearchgate.net The reaction of 4-chlorobenzoyl chloride with methanol is a straightforward nucleophilic acyl substitution. chemdad.com
Advanced Catalytic Systems for this compound Synthesis
Research into advanced catalytic systems aims to improve the synthesis of this compound by enhancing reaction rates, selectivity, and the environmental profile of the process.
Homogeneous Catalysis: Metal-Organic Frameworks and Organocatalysts in Esterification
In recent years, homogeneous catalysts beyond traditional mineral acids have been explored for esterification reactions.
Organocatalysts , such as N-heterocyclic carbenes (NHCs), have been shown to catalyze the aerobic esterification of 4-chlorobenzoic acid with methanol, achieving a 79% yield at room temperature. Proline and its derivatives are another class of organocatalysts known to be effective in various organic transformations. sigmaaldrich.com
Metal-Organic Frameworks (MOFs) , while often considered heterogeneous, can have their catalytic activity compared to their homogeneous counterparts. rsc.org The tunable nature of MOFs, with their metal nodes and organic linkers, allows for the design of catalysts with specific properties for reactions like esterification. mdpi.comscispace.com For instance, the Lewis acidic sites within MOFs can catalyze esterification reactions. mdpi.com
Heterogeneous Catalysis: Solid Acid Catalysts and Supported Nanoparticles for Green Synthesis
Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and potential for use in continuous flow systems, contributing to greener synthetic processes. researchgate.net
Solid Acid Catalysts: A variety of solid acid catalysts have been developed for the esterification of benzoic acids. A notable example is a Zr/Ti-based solid acid catalyst, which has demonstrated high activity in the esterification of p-chlorobenzoic acid with methanol. mdpi.comdntb.gov.uaresearchgate.net This particular catalyst, with a Zr:Ti molar ratio of 1.2:1, acts as a solid superacid. mdpi.comresearchgate.net Iron-supported Zr/Ti solid acid catalysts have also been studied, showing that the addition of iron can enhance the catalytic activity by increasing the catalyst's surface area and the number of acid sites. semanticscholar.org Modified montmorillonite (B579905) K10 has also been used as a solid acid catalyst for the solvent-free esterification of substituted benzoic acids. ijstr.org
Supported Nanoparticles: Nanoparticles supported on various materials are emerging as effective heterogeneous catalysts. For example, N-doped sub-3 nm cobalt nanoparticles have been shown to be highly efficient for the aerobic oxidative coupling of aldehydes with methanol to synthesize methyl esters. lookchem.com While this is not a direct synthesis from the carboxylic acid, it represents an advanced catalytic approach to ester formation.
Table 2: Comparison of Advanced Catalytic Systems for Ester Synthesis
| Catalyst Type | Specific Catalyst | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Organocatalyst | N-heterocyclic carbene (NHC) | 4-chlorobenzoic acid, Methanol | Aerobic conditions, Room temperature, 79% yield | |
| Solid Acid Catalyst | Zr/Ti solid acid (ZT10) | p-chlorobenzoic acid, Methanol | High activity, Reusable, Solid superacid | mdpi.comresearchgate.net |
| Solid Acid Catalyst | Iron-supported Zr/Ti | p-chlorobenzoic acid, Methanol | Enhanced activity with Fe addition | semanticscholar.org |
| Supported Nanoparticles | N-doped Co nanoparticles | Aldehydes, Methanol | High efficiency for oxidative esterification | lookchem.com |
Biocatalytic Approaches: Enzymatic Esterification and Chemoenzymatic Strategies
Biocatalytic methods offer a sustainable alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions.
Enzymatic Esterification:
The direct esterification of 4-chlorobenzoic acid with methanol is effectively catalyzed by enzymes, particularly lipases. These enzymes facilitate the formation of the ester bond, often in organic solvents to manage the equilibrium and enhance substrate solubility. For instance, lipases can be employed in a solvent-free system or in the presence of organic solvents like hexane (B92381). While hexane can sometimes improve yields compared to solvent-free conditions, it is also recognized as environmentally detrimental and can be toxic to the enzymes at high concentrations. mdpi.com
The enzyme 4-Chlorobenzoate:CoA Ligase (CBL) plays a role in the activation of 4-chlorobenzoate. It facilitates the formation of a 4-chlorobenzoyl-adenylate intermediate, which is a key step in its metabolic pathway and demonstrates the specific interaction between enzymes and this chlorinated substrate. In fact, the presence of Mg²⁺ can increase the reaction rate by 75-fold. Research has also shown that this compound can act as an acyl donor in the synthesis of moclobemide (B1677376), catalyzed by the enzyme EstCE1, achieving a 20% conversion.
Chemoenzymatic Strategies:
Chemoenzymatic strategies combine chemical and enzymatic steps to create more efficient and novel synthetic routes. An example involves the enzymatic dechlorination of 4-chlorobenzoate by the enzyme BphK-KKS, highlighting the specific recognition of the chloro group in enzyme-substrate binding. Another approach utilizes the enzyme 4-chlorobenzoate:CoA ligase (CBL) to activate 4-chlorobenzoate for subsequent dehalogenation. nih.govacs.org This activation proceeds through the formation of a CoA thioester. nih.govacs.org The X-ray structure of CBL complexed with 4-chlorobenzoate has been determined, which aids in the rational design of the enzyme's binding site to accommodate a wider range of substrates. nih.gov
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles aims to make the synthesis of this compound more environmentally friendly and sustainable.
A key aspect of green chemistry is the reduction or elimination of hazardous solvents.
Solvent-Free Conditions: The synthesis of moclobemide from this compound has been demonstrated to proceed without any solvent, by heating the reactants with a catalyst at 100 °C. mdpi.com This approach simplifies the process and eliminates waste associated with solvent use.
Aqueous-Phase Reactions: Traditional esterification often generates water, which needs to be removed. However, performing reactions in an aqueous medium, although challenging for esterification, is a significant goal for green chemistry. Some biocatalytic processes can be adapted to aqueous environments, reducing the reliance on organic solvents. mdpi.com
Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. researchgate.net
The classic Fischer-Speier esterification of 4-chlorobenzoic acid with methanol, catalyzed by an acid like H₂SO₄, is a common method. While it can achieve high yields (85-95%), its atom economy is not perfect due to the formation of water as a byproduct. numberanalytics.com To improve this, strategies focus on using catalytic reagents instead of stoichiometric ones and designing processes that generate less waste. um-palembang.ac.id The Environmental Factor (E-Factor), which measures the amount of waste produced per kilogram of product, is another important metric. researchgate.nettandfonline.com Processes with lower E-factors are considered greener. tandfonline.com Minimizing waste can be achieved by optimizing reaction conditions, using continuous flow reactors, and implementing robust waste minimization programs. numberanalytics.comasta.edu.au
Sustainable Feedstocks: While 4-chlorobenzoic acid is the primary feedstock, research into utilizing biomass-derived sources for chemical synthesis is a growing area. For instance, 5-hydroxymethylfurfural (B1680220) (5-HMF), derived from biomass, has been used in O-acylation reactions with 4-chlorobenzoyl chloride, showcasing the potential for integrating renewable feedstocks. researchgate.net
Process Intensification: This involves developing methods that are more efficient in terms of time, energy, and material usage. nih.gov
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times. For example, a synthesis that takes 12 hours under conventional heating might be completed in 45 minutes with microwave assistance, achieving an 85% yield. orcid.org Microwave-assisted methods have been used in the synthesis of various heterocyclic compounds derived from intermediates related to this compound. asianpubs.org
Catalytic Systems: Using efficient catalysts can also intensify processes. A manganese-based catalyst (Mn₂(CO)₁₀) has been used to synthesize this compound from 4-chlorobenzoic acid and dimethyl carbonate at 180°C, achieving a 95% yield in just one hour. chemicalbook.com
The table below compares a conventional heating method with a microwave-assisted approach.
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes |
| Yield | N/A | 85% |
| Solvent Volume | 5 mL/mmol | 3 mL/mmol |
Purification Techniques and Yield Optimization Strategies for Research-Scale Production
Purification Techniques:
After synthesis, this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Common laboratory-scale techniques include:
Recrystallization: This is a common method for purifying solid compounds. This compound, being a solid with a melting point of 42-44 °C, can be recrystallized from a suitable solvent like methanol. researchgate.netchemicalbook.commarmara.edu.tr
Distillation: For larger scales or to remove volatile impurities, distillation under reduced pressure is effective. The product can be isolated at 80–85 °C under a vacuum of 25 mmHg.
Chromatography: Flash column chromatography is a highly effective method for achieving high purity. rsc.orgwwu.edu A common eluent system is a mixture of hexane and ethyl acetate. rsc.org Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and the purity of the fractions collected from the column. rsc.orgwwu.edu
Washing/Extraction: The crude product is often washed with a basic solution, like sodium bicarbonate, to remove any acidic impurities, followed by a brine wash and drying over an agent like magnesium sulfate. wwu.edu The product can be partitioned between an organic solvent (like a mix of CH₂Cl₂ and ethyl acetate) and an aqueous solution to separate components. prepchem.com
Yield Optimization:
Maximizing the yield of this compound involves careful control over reaction conditions.
Optimizing Reaction Conditions: Key parameters such as temperature, reaction time, and catalyst loading must be optimized. numberanalytics.com For Fischer esterification, refluxing for 4-6 hours at 60-80°C is a typical condition.
Le Chatelier's Principle: In equilibrium-limited reactions like esterification, the yield can be increased by using an excess of one reactant (usually the less expensive one, like methanol) or by removing one of the products (usually water) as it forms.
Catalyst Choice: The choice of catalyst is crucial. While strong acids like sulfuric acid are effective, they can also lead to side reactions. Alternative catalysts, such as N-heterocyclic carbenes or rhodium-based catalysts, have been developed to improve yields and selectivity under milder conditions.
The table below summarizes various synthetic methods and their reported yields.
| Method | Catalyst/Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 60–80°C | 4–6 hours | 85–95% |
| Manganese Catalysis | Mn₂(CO)₁₀ / Dimethyl carbonate | 180°C | 1 hour | 95% |
| Rhodium-Catalyzed Coupling | [Cp*RhCl₂]₂ / NaOAc | 25–50°C | 12–24 hours | 85–95% |
| Aerobic Esterification | N-heterocyclic carbene | Room Temp | 24 hours | 79% |
| Photocatalysis | KNaPHI / UV-LEDs | 26°C | 6 hours | 81% rsc.org |
Reactivity Profiles and Mechanistic Investigations of Methyl 4 Chlorobenzoate
Hydrolytic Stability and Degradation Kinetics of the Ester Moiety
The ester linkage in methyl 4-chlorobenzoate (B1228818) is susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. The stability of this compound under neutral conditions is notable, but the rate of hydrolysis increases significantly in the presence of acidic or basic catalysts, leading to the formation of 4-chlorobenzoic acid and methanol (B129727).
Acid-Catalyzed Hydrolysis: Reaction Orders and Activation Parameters
The acid-catalyzed hydrolysis of methyl 4-chlorobenzoate typically follows a mechanism involving the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively detailed in the provided search results, the general mechanism for acid-catalyzed ester hydrolysis is well-established. The reaction is typically first-order with respect to both the ester and the acid catalyst.
For analogous reactions, such as the synthesis of this compound via esterification of 4-chlorobenzoic acid with methanol using sulfuric acid as a catalyst, the process is often carried out at elevated temperatures (e.g., 60–80°C), indicating a significant activation energy barrier for the reaction.
Base-Catalyzed Hydrolysis: Saponification Mechanisms and Rate-Determining Steps
The base-catalyzed hydrolysis of esters, also known as saponification, is a fundamental reaction in organic chemistry. For this compound, this process involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This addition step forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the methoxide (B1231860) ion as the leaving group, is typically the rate-determining step. The methoxide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion. This reaction is generally irreversible and follows second-order kinetics, being first-order in both the ester and the hydroxide ion.
Studies on the hydrolysis of substituted methyl benzoates have shown that the rate of base-catalyzed hydrolysis is significantly influenced by the nature and position of the substituent on the aromatic ring. Electron-withdrawing groups, such as the chlorine atom in this compound, increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). oieau.fr The hydrolysis is predominantly catalyzed by the hydroxide ion in the pH range of 5-10. oieau.fr
Table 1: Relative Hydrolysis Rates of Substituted Methyl Benzoates
| Compound | Hammett Substituent Constant (σ) |
|---|---|
| Methyl 4-nitrobenzoate | 0.78 |
| Methyl 3-nitrobenzoate | 0.71 |
| This compound | 0.23 |
| Methyl 3-chlorobenzoate | 0.37 |
Data sourced from a study on the hydrolysis of several substituted methyl benzoates. oieau.fr
Enzymatic Hydrolysis by Esterases and Lipases: Substrate Specificity and Biocatalytic Potential
Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of this compound. This biocatalytic approach is of interest due to its potential for high selectivity and operation under mild conditions. For instance, microbial strains of Pseudomonas have demonstrated hydrolytic activity against methyl esters, including this compound, highlighting the role of microorganisms in the degradation of such compounds.
Furthermore, the enzymatic degradation of the related compound, 4-chlorobenzoate, has been studied. The enzyme 4-chlorobenzoate:CoA ligase (CBL) activates 4-chlorobenzoate by forming a 4-chlorobenzoyl-adenylate intermediate, which is a key step in its metabolic pathway. nih.gov While this is not direct hydrolysis of the methyl ester, it demonstrates the susceptibility of the 4-chlorobenzoyl moiety to enzymatic transformations. The study of such enzymatic processes is crucial for understanding the environmental fate of chlorinated aromatic compounds and for developing bioremediation strategies.
Nucleophilic Acyl Substitution Reactions at the Carbonyl Center
The carbonyl carbon of this compound is an electrophilic center that can undergo nucleophilic acyl substitution with a variety of nucleophiles, leading to the formation of different carboxylic acid derivatives.
Aminolysis Reactions for Amide Formation: Kinetics and Regioselectivity
Aminolysis, the reaction of an ester with an amine, is a common method for the synthesis of amides. In the case of this compound, reaction with an amine would lead to the formation of the corresponding N-substituted 4-chlorobenzamide (B146232) and methanol. The reaction proceeds via a nucleophilic addition-elimination mechanism, similar to hydrolysis. The amine acts as the nucleophile, attacking the carbonyl carbon.
The synthesis of the drug Moclobemide (B1677376) from this compound and 4-(2-aminoethyl)morpholine (B49859) is a practical example of such a transformation, involving a nucleophilic substitution at the acyl carbon. researchgate.net The kinetics of aminolysis are influenced by the basicity and steric hindrance of the amine, as well as the solvent and temperature conditions. The regioselectivity is high, with the reaction occurring exclusively at the ester carbonyl group.
Transamidation and Other Ester Exchange Reactions with Nitrogen and Oxygen Nucleophiles
Transamidation, the exchange of an amide group, is not directly applicable to this compound as it is an ester. However, the related process of transesterification, or ester exchange, is a relevant reaction. In this reaction, an alcohol (an oxygen nucleophile) reacts with the ester in the presence of an acid or base catalyst to exchange the alkoxy group. For example, reacting this compound with a different alcohol, such as ethanol, would lead to the formation of ethyl 4-chlorobenzoate and methanol.
This type of ester interchange demonstrates the utility of this compound as a precursor for other esters. vulcanchem.com The equilibrium of the reaction can be shifted by using a large excess of the reacting alcohol or by removing the methanol as it is formed.
Reduction of the Ester Group to Alcohols and Aldehydes: Selective Reducing Agents
The ester group of this compound can be selectively reduced to the corresponding alcohol, (4-chlorophenyl)methanol, or to the aldehyde, 4-chlorobenzaldehyde. The choice of reducing agent is critical to control the extent of the reduction.
For the reduction to the alcohol, strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective. The reaction typically proceeds by nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the ester. A subsequent workup with an aqueous acid yields the primary alcohol.
The selective reduction to the aldehyde is more challenging due to the high reactivity of the aldehyde functional group, which can be further reduced to the alcohol. To achieve this, less reactive, sterically hindered reducing agents are employed. One such reagent is diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction. The mechanism involves the formation of a stable intermediate that, upon acidic workup, hydrolyzes to the aldehyde.
| Reducing Agent | Product | Typical Reaction Conditions |
| Lithium aluminum hydride (LiAlH₄) | (4-chlorophenyl)methanol | Diethyl ether or THF, followed by aqueous workup. |
| Diisobutylaluminium hydride (DIBAL-H) | 4-chlorobenzaldehyde | Toluene (B28343) or hexane (B92381), -78 °C, followed by aqueous workup. |
Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Ring
The chlorophenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is directed by the two existing substituents: the chloro group and the methoxycarbonyl group. The chloro group is an ortho-, para-director, while the methoxycarbonyl group is a meta-director. Both are deactivating groups, making the aromatic ring less reactive towards electrophiles than benzene (B151609).
Nitration: The nitration of this compound is an example of an electrophilic aromatic substitution where the regioselectivity is influenced by the existing substituents. proprep.comrsc.org The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. proprep.com The methoxycarbonyl group (-COOCH₃) is a deactivating, meta-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. Due to the combined deactivating effects, the reaction requires forcing conditions. The major product is methyl 4-chloro-3-nitrobenzoate, with the nitro group being directed to the position meta to the ester and ortho to the chlorine. This indicates that the directing effect of the ester group is dominant in this case.
Sulfonation: Sulfonation of this compound is achieved by reacting it with fuming sulfuric acid (H₂SO₄·SO₃). Similar to nitration, the reaction is governed by the directing effects of the substituents. The sulfonic acid group is introduced primarily at the position meta to the ester group, yielding 4-chloro-3-sulfobenzoic acid after hydrolysis of the ester. The deactivating nature of both substituents necessitates harsh reaction conditions.
Halogenation: The halogenation of this compound, for instance with bromine in the presence of a Lewis acid catalyst like FeBr₃, also demonstrates the interplay of directing effects. The incoming bromine atom will preferentially substitute at the position ortho to the chloro group and meta to the ester group, resulting in methyl 2-bromo-4-chlorobenzoate.
| Reaction | Reagents | Major Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 4-chloro-3-nitrobenzoate |
| Sulfonation | H₂SO₄·SO₃ | 4-chloro-3-sulfobenzoic acid |
| Bromination | Br₂, FeBr₃ | Methyl 2-bromo-4-chlorobenzoate |
Friedel-Crafts Alkylation: The Friedel-Crafts alkylation of this compound is generally not a synthetically useful reaction. wikipedia.org The strong deactivation of the aromatic ring by both the chloro and methoxycarbonyl groups makes it very unreactive towards the carbocation electrophiles generated under Friedel-Crafts conditions. wikipedia.org Attempting the reaction with alkyl halides and a Lewis acid catalyst like aluminum chloride typically results in no reaction or very low yields. youtube.com
Friedel-Crafts Acylation: Similar to alkylation, Friedel-Crafts acylation of this compound is also significantly hindered. science.gov The deactivating nature of the ring substituents makes it resistant to acylation by acyl chlorides or anhydrides in the presence of a Lewis acid. wikipedia.orgscience.gov The reaction, if it proceeds at all, would be expected to yield the meta-acylated product due to the directing influence of the ester group. However, the practical utility of this reaction is limited due to the low reactivity.
Organometallic Reactions and Cross-Coupling Methodologies Involving the Halogen
The chlorine atom on the aromatic ring of this compound provides a handle for various organometallic and cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: this compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst and a base. chemicalbook.comsigmaaldrich.com For example, its reaction with phenylboronic acid, catalyzed by a bis-carbene palladium complex, yields methyl 4-phenylbenzoate. chemicalbook.com The development of efficient catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), has been crucial for achieving high yields with the less reactive aryl chloride. chemsrc.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. liverpool.ac.uk this compound can be coupled with various alkenes, such as styrene (B11656) or acrylates, to form substituted stilbenes or cinnamates, respectively. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially given the lower reactivity of aryl chlorides compared to bromides or iodides. liverpool.ac.uk
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This compound can be coupled with alkynes like phenylacetylene (B144264) to produce methyl 4-(phenylethynyl)benzoate. The development of highly active catalyst systems is essential to facilitate the reaction with the relatively inert C-Cl bond.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Example |
| Suzuki-Miyaura | Phenylboronic acid | Pd(0) complex, base | Methyl 4-phenylbenzoate chemicalbook.com |
| Heck | Styrene | Pd(0) complex, base | Methyl 4-stilbenecarboxylate |
| Sonogashira | Phenylacetylene | Pd(0)/Cu(I), base | Methyl 4-(phenylethynyl)benzoate |
Grignard Reagents: The direct formation of a Grignard reagent from this compound by reaction with magnesium metal is not feasible due to the presence of the reactive ester group. The Grignard reagent, if formed, would immediately react with the ester of another molecule. However, this compound can act as an electrophile in cross-coupling reactions with pre-formed Grignard reagents. For instance, in the presence of an iron catalyst like tris(acetylacetonato)iron(III) (Fe(acac)₃), it can couple with alkyl Grignard reagents, such as nonylmagnesium bromide, to yield the corresponding 4-alkyl-substituted benzoic acid after hydrolysis of the ester. wikipedia.orgbyjus.com Iron-catalyzed cross-coupling of this compound with ethylmagnesium bromide has also been studied. nih.gov
Organolithium Reagents: Similar to Grignard reagents, organolithium reagents are highly reactive towards the ester functionality. libretexts.org Therefore, direct lithiation at the chlorine position is not a viable strategy. However, this compound can react with organolithium compounds under specific conditions. For example, halogen-metal exchange can be achieved at low temperatures using two equivalents of an organolithium reagent like t-butyllithium, followed by quenching with an electrophile. This approach is often complicated by competing nucleophilic attack at the ester carbonyl. A more controlled method involves directed ortho-metalation, but the para-substitution pattern of this compound does not allow for this.
Radical Reactions and Photochemistry of this compound
The presence of a halogen atom on the aromatic ring and an ester functional group makes this compound a substrate for various radical and photochemical reactions. These transformations often involve the cleavage of the carbon-chlorine bond, which is a key step in its degradation and functionalization.
Photolytic Degradation Pathways and Intermediate Species Identification
The photolytic degradation of this compound primarily proceeds through reductive dehalogenation, where the carbon-chlorine bond is cleaved under light irradiation. This process can be influenced by the presence of photocatalysts and the reaction medium.
Studies using organic photoredox catalysts have demonstrated the dehalogenation of this compound. researchgate.net The rate and efficiency of this degradation are dependent on the specific catalyst used. For instance, amphiphilic polymeric nanoparticles loaded with a photocatalyst have been shown to be highly efficient for the reduction of this compound in water. mdpi.com In one study, using 1 mol% of a phenothiazine (B1677639) (PTH)-based photocatalyst within nanoparticles, complete conversion of this compound to methyl benzoate was achieved within 16 hours of irradiation. mdpi.com
The mechanism of photolytic degradation generally involves the initial formation of a radical anion upon electron transfer from the excited photocatalyst. rsc.orgscispace.com This radical anion is a key intermediate species. It can then fragment by cleaving the C-Cl bond to produce a benzoate radical and a chloride ion. rsc.org
In addition to simple hydrodehalogenation, other photochemical reaction pathways have been identified. When irradiated with 440 nm light in the presence of a super-reducing Meisenheimer complex, this compound undergoes two primary reactions: reductive homocoupling to form dimethyl-biphenyl-4,4'-dicarboxylate as the major product, and hydrodehalogenation to yield methyl benzoate as a minor product. chemrxiv.org The formation of these products points to the intermediacy of the methyl 4-benzoyl radical, which can either couple with another radical or abstract a hydrogen atom. chemrxiv.org
The table below summarizes findings from a photoredox-catalyzed reduction study.
Table 1: Photoredox-Catalyzed Dechlorination of this compound in Water mdpi.com
| Photocatalyst System | Catalyst Loading (mol%) | Irradiation Time (h) | Conversion (%) | Primary Product |
|---|---|---|---|---|
| PTH-loaded Nanoparticles | 1 | 16 | ~100% | Methyl benzoate |
| ACR-loaded Nanoparticles | 1 | 3 | 23-55% | Methyl benzoate |
Radical-Initiated Functionalization and Polymerization Studies
This compound serves as a substrate for radical-initiated functionalization, most notably through the S_RN1 (radical nucleophilic substitution) mechanism. This chain reaction is typically initiated by light and involves radical and radical anion intermediates. rsc.org
A well-documented example is the reaction of this compound with trimethylstannyl anions (Me₃Sn⁻) in liquid ammonia. rsc.orgrsc.org The reaction is catalyzed by light and can be inhibited by compounds known to interfere with S_RN1 reactions. rsc.org The process begins with an electron transfer to this compound to form a π-radical anion. This intermediate expels a chloride ion to form a σ-aryl radical. The aryl radical then rapidly couples with the trimethylstannyl anion nucleophile to generate a new radical anion, which transfers its electron to a neutral this compound molecule to continue the chain, yielding the final product, methyl 4-(trimethylstannyl)benzoate. rsc.org
Research has shown that the reactivity of the chlorine leaving group in methyl chlorobenzoates towards Me₃Sn⁻ ions follows the order para ≥ ortho >> meta, which has been explained by the energetic properties of the transition states of the radical anions formed. rsc.orgresearchgate.net
Table 2: S_RN1 Reaction of this compound with Me₃Sn⁻ Ions rsc.org
| Experiment Conditions | Yield of Methyl 4-(trimethylstannyl)benzoate (%) | Yield of Methyl benzoate (%) |
|---|---|---|
| Photostimulated (1 h) | 32 | - |
| In Dark (1 h) | <5 | - |
| Photostimulated with p-DNB (inhibitor) | <5 | - |
| Photostimulated with di-tert-butyl nitroxide (inhibitor) | <5 | <5 |
Furthermore, the benzoate radical intermediate generated photochemically can be trapped by other molecules to achieve C-C and C-P bond formation. In the presence of radical traps like N-methyl pyrrole (B145914) or triethylphosphite, the photolysis of this compound with a suitable photoreductant leads to the formation of C-C and C-P coupled products, respectively. chemrxiv.org For example, with triethylphosphite, methyl 4-(diethoxyphosphoryl)benzoate was obtained as the major product. chemrxiv.org
While this compound is noted for its potential use in polymer chemistry, specific studies detailing its direct role in radical-initiated polymerization reactions are not extensively documented in the reviewed literature. smolecule.com Its derivatives, however, are used as substrates in radical reactions, such as the hydrophosphinylation of alkenes where pent-4-en-1-yl 4-chlorobenzoate was used, though the reaction occurs at the alkene group rather than the aromatic ring. scispace.com
Applications of Methyl 4 Chlorobenzoate in Advanced Chemical Synthesis and Material Science Research
Methyl 4-chlorobenzoate (B1228818) as a Key Intermediate in Organic Synthesis
The reactivity of methyl 4-chlorobenzoate makes it an essential starting material in numerous organic transformations. lookchem.comcymitquimica.com The presence of the chloro-substituent provides a site for various coupling reactions, while the methyl ester can be readily converted into other functional groups. ontosight.ai
This compound is instrumental in the synthesis of intricate organic structures and heterocyclic compounds, which are foundational to many biologically active molecules. vulcanchem.com Its utility is prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemicalbook.comsigmaaldrich.com In a notable example, it reacts with phenylboronic acid in the presence of a bis-carbene palladium complex catalyst to produce methyl-(4-phenyl)-benzoate. chemicalbook.comsigmaaldrich.com This transformation is a key step in constructing bi-aryl structures, which are common motifs in pharmaceuticals and advanced materials.
Furthermore, the chlorine atom on the benzene (B151609) ring can undergo nucleophilic substitution, allowing for the introduction of various functionalities. cymitquimica.com This reactivity is harnessed to build complex molecular architectures. For instance, derivatives of this compound are used to synthesize imidazole (B134444) derivatives, some of which have shown potential as anticonvulsant agents.
The role of this compound extends to the synthesis of a variety of specialty chemicals. lookchem.com It serves as a reactant in the production of ataxia-telangiectasia mutated (ATM) kinase inhibitors, which are targeted as novel radiosensitizing agents in cancer therapy. thegoodscentscompany.com The compound's structure is also incorporated into the synthesis of certain pesticides and herbicides, where the chloro- and ester groups are modified to create biologically active molecules. ontosight.aibiosynth.com
Below is a table summarizing key reactions involving this compound in the synthesis of specialty chemicals:
| Reaction Type | Reactants | Catalyst/Reagents | Product | Application Area |
| Suzuki-Miyaura Coupling | This compound, Phenylboronic acid | Bis-carbene palladium complex | Methyl-(4-phenyl)-benzoate | Material Science, Pharmaceuticals chemicalbook.comsigmaaldrich.com |
| Hydrodehalogenation | This compound | KF, Polymethylhydrosiloxane (PMHS), Pd catalyst | Methyl benzoate (B1203000) | Organic Synthesis chemicalbook.comsigmaaldrich.com |
| Amidation | This compound, 4-(2-aminoethyl)morpholine (B49859) | Biosourced catalyst (M1) | Moclobemide (B1677376) | Pharmaceuticals mdpi.com |
Role in Polymer Chemistry and Functional Material Development
In the realm of material science, this compound contributes significantly to the development of advanced polymers with tailored properties.
This compound can be utilized as a comonomer in the synthesis of co-polyesters and polycarbonates. The incorporation of this chlorinated monomer into the polymer backbone can modify the material's properties, such as thermal stability, flame retardancy, and mechanical strength. The ability to create copolymers with varying monomer compositions allows for the fine-tuning of these properties to suit specific applications. google.com The development of polyesters with pendant functional groups is a key strategy for creating materials with tunable characteristics. google.com
Contributions to Agrochemical and Pharmaceutical Intermediate Research (Generic Research Focus)
This compound is a frequently utilized intermediate in the research and development of new agrochemicals and pharmaceuticals. lookchem.comcymitquimica.comontosight.ai Its structural framework is a common feature in many biologically active compounds. biosynth.com
In agrochemical research, derivatives of this compound are investigated for their potential as herbicides and pesticides. ontosight.ai The specific arrangement of the chloro and ester groups can be systematically altered to optimize biological activity against target pests and weeds while minimizing environmental impact.
In the pharmaceutical sector, this compound serves as a versatile starting point for the synthesis of a wide range of drug candidates. lookchem.comcymitquimica.comontosight.ai For example, it is a key intermediate in the synthesis of moclobemide, an antidepressant, through an amidation reaction with 4-(2-aminoethyl)morpholine. mdpi.com Research has also explored its use in creating compounds with potential applications as anti-inflammatory and antibacterial agents, as well as enzyme inhibitors. vulcanchem.com The ability to readily modify its structure allows medicinal chemists to generate libraries of related compounds for screening and lead optimization.
Scaffold for Structure-Activity Relationship (SAR) Studies in Candidate Compounds
The rigid framework of this compound makes it an excellent scaffold for building libraries of compounds for structure-activity relationship (SAR) studies. In medicinal chemistry, SAR analysis is crucial for optimizing lead compounds to enhance their efficacy and selectivity. The defined substitution pattern of the this compound moiety allows for systematic modifications, and the electronic effects of the chlorine atom are of particular interest.
| Candidate Compound Containing 4-Chlorobenzoate Moiety | Target Application/Study | Research Focus |
| (1-(benzyl(p-tolyl)amino)cyclohexyl)this compound | Anti-epileptic biomolecules | Investigation of how structural components influence biological activity. taylorandfrancis.com |
| 2-Acetyl-4-methylphenyl 4-chlorobenzoate | Medicinal chemistry pharmacophore | Exploration of potential antimicrobial and anti-inflammatory properties. bldpharm.com |
| Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate | Benzoate derivatives | Highlighting the role of halogen substituents in overall bioactivity. mdpi.com |
Synthesis of Analogues for Medicinal Chemistry Investigations
This compound is a key starting material for the synthesis of a wide range of analogues for medicinal chemistry. Its ester and chloro functionalities provide two distinct points for chemical modification, making it a versatile precursor for creating diverse molecular structures. chembk.com
A notable application is in the synthesis of the antidepressant drug Moclobemide. In one synthetic route, this compound is reacted with 4-(2-aminoethyl)morpholine to form the final amide product. taylorandfrancis.commdpi.com This reaction demonstrates the utility of this compound as a stable and reactive precursor for introducing the 4-chlorobenzoyl group into a target molecule. Another significant use is as a reactant in the synthesis of inhibitors for ataxia-telangiectasia mutated (ATM) kinase, which are targets for novel radiosensitizing agents.
The compound is also a foundational element in multi-step syntheses of potential antiviral agents. For example, it is the initial reactant in a six-step synthesis to produce novel 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which have shown inhibitory activity against the Tobacco Mosaic Virus (TMV). mdpi.com The synthesis begins with the esterification of 4-chlorobenzoic acid to this compound, which is then carried through subsequent transformations. mdpi.com
| Target Analogue | Synthetic Precursors | Key Transformation | Therapeutic Area |
| Moclobemide | This compound, 4-(2-aminoethyl)morpholine | Amidation | Antidepressant taylorandfrancis.commdpi.com |
| ATM Kinase Inhibitors | This compound, other reagents | Multi-step synthesis | Radiosensitizing agents |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides | This compound (as initial intermediate) | Multi-step synthesis including hydrazination and cyclization | Antiviral mdpi.com |
Utilization in Dye Chemistry and Pigment Precursor Synthesis
While not a dye itself, the this compound structural unit is found within more complex molecules used in dye and pigment chemistry. Its primary role is as a building block that can be incorporated into larger chromophoric systems. The chemical stability of the benzoate core and the reactivity of the chloro-group allow it to be integrated into various dye scaffolds.
For example, the this compound moiety is part of highly complex azo compounds, which are a major class of synthetic dyes. A specific instance is methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate, a molecule that features an azo linkage (-N=N-) connecting the chlorobenzoate segment to a benzimidazole (B57391) group. In such structures, the electronic properties of the chlorobenzoate portion can influence the final color and stability of the dye. Furthermore, related compounds like p-chlorobenzoic anhydride (B1165640) are known precursors for fluorescent dyes, indicating the utility of the 4-chlorophenyl carbonyl structure in this field. chembk.com
Explorations in New Catalyst Ligand Synthesis and Catalyst Design
In the field of catalysis, this compound plays a crucial role not as a precursor to ligands, but as a benchmark substrate for the evaluation and design of new catalyst systems. Due to its relatively unreactive C-Cl bond compared to C-Br or C-I bonds, it serves as a challenging yet economically attractive substrate for testing the efficiency of novel catalysts, particularly in cross-coupling reactions.
Researchers use this compound to explore the capabilities of new catalytic systems. For instance, it is employed in Suzuki-Miyaura coupling reactions with phenylboronic acid, a reaction catalyzed by advanced bis-carbene palladium complexes, to form methyl-(4-phenyl)-benzoate. sigmaaldrich.comchemicalbook.com The success of this reaction is a measure of the catalyst's effectiveness. Similarly, it has been used to test iron-catalyzed coupling reactions with organomagnesium reagents, where the choice of ligand, such as tetramethylethylenediamine (TMEDA), is critical for achieving a high yield.
These studies are fundamental to catalyst design, as they help identify which catalyst and ligand combinations are robust enough to activate the challenging aryl chloride bond. The performance of a new catalyst system with this compound as the substrate provides valuable data on its potential for broader industrial applications where inexpensive but less reactive aryl chlorides are common starting materials.
| Reaction Type | Catalyst System | Ligand Type | Product | Research Goal |
| Suzuki-Miyaura Coupling | Palladium Complex | Bis-carbene | Methyl-(4-phenyl)-benzoate | Testing efficiency of advanced Pd catalysts. sigmaaldrich.comchemicalbook.com |
| Hydrodehalogenation | Palladium | Polymethylhydrosiloxane (PMHS) | Methyl benzoate | Evaluating new catalytic systems for dehalogenation. sigmaaldrich.comchemicalbook.com |
| Cross-Coupling | Fe(acac)₃ | Tetramethylethylenediamine (TMEDA) | Methyl 4-ethylbenzoate | Designing protocols for coupling inexpensive aryl chlorides. |
| Dehydrogenative Cross-Coupling | Ruthenium Complex | PNP or PNN ligands | This compound (as product from alcohol) | Discovery of new ligands for Ru-catalyzed reactions. rsc.org |
Advanced Analytical Methodologies and Spectroscopic Investigations in Research on Methyl 4 Chlorobenzoate
Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring
Chromatographic methods are indispensable tools for the separation and analysis of methyl 4-chlorobenzoate (B1228818) from complex mixtures, assessment of its purity, and for tracking the progression of reactions such as its synthesis or derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Trace Analysis and Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for the analysis of methyl 4-chlorobenzoate due to its volatility. This method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. In practice, GC-MS is employed for the quantitative determination of various compounds, including the use of this compound as an internal standard for the analysis of metabolites like chlorophenoxyisobutyrate (CPIB) and salicylic (B10762653) acid. sigmaaldrich.comchemicalbook.comlookchem.com The technique is also invaluable for confirming the purity of this compound.
The Kovats retention index, a key parameter in GC, provides a standardized measure of a compound's elution time. For this compound, the reported Kovats retention indices vary depending on the type of column used, with values of 1234, 1241, 1246, 1254, 1262, and 1275 on a standard non-polar column, and 1799, 1815, 1834, 1849, 1859, and 1891 on a standard polar column. nih.gov The mass spectrum of this compound shows characteristic fragmentation patterns that aid in its identification. nih.gov
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of this compound, especially in the context of pharmaceutical impurity profiling. For instance, a validated HPLC method has been developed for the determination of related substances in the anti-cancer drug Decitabine, where this compound is a potential impurity. researchgate.net This method utilizes a C18 column, such as an Inertsil ODS 3V (250×4.6 mm, 5µm), with a gradient elution system. researchgate.net The mobile phase typically consists of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724). researchgate.netoup.com
In a study on the microbial hydrolysis of aromatic esters, HPLC was used to determine the concentrations of this compound and its hydrolysis product, 4-chlorobenzoic acid. oup.com The analysis was performed on a Kromasil C8 column with a mobile phase of acetonitrile, water, and acetic acid, and detection at 235 nm. oup.com This demonstrates the utility of HPLC in monitoring reaction kinetics and quantifying both the reactant and product. The method's robustness allows for its application in routine quality control and stability analyses. researchgate.net
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), offers a high-resolution separation alternative to chromatographic methods for ionizable compounds. researchgate.net While direct applications for this compound are less commonly detailed, the technique is highly suitable for the analysis of its hydrolysis product, 4-chlorobenzoic acid, and other related charged species. pharmacompass.comgoogle.com The low consumption of reagents and generation of less waste make CZE an environmentally friendly analytical technique. researchgate.net Its high separation power and low sample volume requirements position it as a valuable, complementary method to HPLC in pharmaceutical analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR: Chemical Shift Anisotropy and Coupling Constant Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the structure of this compound. The ¹H NMR spectrum exhibits characteristic signals for the aromatic and methyl protons. The aromatic protons typically appear as two doublets due to the para-substitution pattern. In deuterated chloroform (B151607) (CDCl₃), these doublets are observed around δ 7.96 ppm and δ 7.40 ppm, with a coupling constant (J) of approximately 8.5 Hz. rsc.orgrsc.org The methyl protons of the ester group appear as a singlet at around δ 3.91 ppm. rsc.org
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the ester group shows a signal around δ 166.3 ppm. The aromatic carbons also give distinct signals, with the carbon attached to the chlorine atom and the carbon attached to the ester group showing characteristic chemical shifts. rsc.orgrsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 7.96 | d | 8.5 | Aromatic (2H, ortho to COOCH₃) |
| ¹H | 7.40 | d | 8.5 | Aromatic (2H, meta to COOCH₃) |
| ¹H | 3.91 | s | - | Methyl (3H, -OCH₃) |
| ¹³C | 166.3 | - | - | Carbonyl (C=O) |
| ¹³C | 139.4 | - | - | Aromatic (C-Cl) |
| ¹³C | 130.9 | - | - | Aromatic (CH, ortho to COOCH₃) |
| ¹³C | 128.7 | - | - | Aromatic (C-COOCH₃) |
| ¹³C | 128.6 | - | - | Aromatic (CH, meta to COOCH₃) |
| ¹³C | 52.3 | - | - | Methyl (-OCH₃) |
Note: The specific chemical shifts can vary slightly depending on the solvent and the specific experimental conditions. rsc.orgrsc.org
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
While one-dimensional NMR is often sufficient for the structural confirmation of a simple molecule like this compound, two-dimensional (2D) NMR techniques become critical for more complex derivatives or for unambiguously assigning all signals.
COSY (Correlation Spectroscopy) would show the coupling between the aromatic protons, confirming their ortho relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms. For example, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for establishing long-range connectivity. It can show correlations between the methyl protons and the carbonyl carbon, as well as the aromatic protons and the carbonyl carbon, confirming the ester linkage and its position on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about spatial proximity and is generally more applicable to determining the stereochemistry of more complex molecules. For a relatively rigid molecule like this compound, its utility would be limited but could confirm the proximity of the ortho-aromatic protons to the methyl group.
In research involving derivatives of this compound, such as in the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, 2D NMR techniques like HMBC are crucial for confirming the structure by showing key correlations, for instance, between the carbonyl carbon of the ester group and the protons on the aromatic ring. researchgate.net
Solid-State NMR for Crystalline Form Characterization
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the crystalline forms of this compound. Unlike solution-state NMR, which averages out anisotropic interactions, SSNMR provides detailed information about the local chemical environment of atoms within the solid lattice. This is crucial for identifying and distinguishing between different polymorphs, which are crystalline forms of the same compound that can exhibit different physical properties.
In SSNMR, the chemical shifts of carbon-13 and other nuclei are highly sensitive to the molecular conformation and packing in the crystal lattice. By analyzing the SSNMR spectra, researchers can gain insights into the number of crystallographically independent molecules in the unit cell (Z'), the symmetry of the crystal, and the nature of intermolecular interactions. For instance, variations in the chemical shifts of the carbonyl carbon and the aromatic carbons can indicate differences in hydrogen bonding and π-π stacking interactions between different polymorphic forms. While specific SSNMR data for this compound is not extensively detailed in the provided search results, the principles of the technique are widely applied to similar organic molecules.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for the analysis of functional groups within the this compound molecule. These methods probe the vibrational modes of molecules, providing a unique fingerprint based on their atomic composition and structure.
The IR and Raman spectra of this compound are characterized by specific absorption bands that correspond to the vibrational modes of its key functional groups: the ester and the halogenated aromatic ring.
The ester group exhibits several characteristic vibrations. The most prominent is the C=O stretching vibration, which typically appears in the region of 1720-1740 cm⁻¹ in the IR spectrum. mdpi.com The C-O stretching vibrations of the ester are also readily identifiable, usually found in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. mdpi.com
The halogenated aromatic moiety also gives rise to a series of characteristic bands. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum, often around 740 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ range. ias.ac.in Out-of-plane C-H bending vibrations are also characteristic and can provide information about the substitution pattern of the benzene ring.
Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of these vibrational modes, providing a more detailed understanding of the molecule's vibrational behavior. scholarsresearchlibrary.com
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Ester | C=O Stretch | 1720 - 1740 mdpi.com |
| Ester | C-O Stretch (asymmetric) | 1250 - 1300 mdpi.com |
| Ester | C-O Stretch (symmetric) | 1000 - 1100 mdpi.com |
| Aromatic | C-H Stretch | > 3000 |
| Aromatic | C=C Stretch | 1400 - 1600 ias.ac.in |
Vibrational spectroscopy is a valuable tool for real-time, in-situ monitoring of chemical reactions involving this compound. spectroscopyonline.com By tracking the changes in the intensity of characteristic absorption bands, researchers can follow the progress of a reaction, identify the formation of intermediates, and determine the reaction endpoint. For example, during the synthesis of this compound from 4-chlorobenzoic acid and methanol (B129727), the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic ester C=O stretch can be monitored.
Furthermore, IR and Raman spectroscopy can be used to identify and differentiate between different polymorphs of this compound. mdpi.com Since polymorphs have different crystal structures, their vibrational spectra will exhibit subtle but measurable differences in the positions and splitting of absorption bands. These differences can be used to characterize the polymorphic form of a sample and to study phase transitions between different forms.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular formula of this compound and to elucidate its fragmentation pathways upon ionization.
Several ionization techniques can be employed in the mass spectrometric analysis of this compound.
Electron Ionization (EI): This is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. The mass spectrum of this compound under EI would show a molecular ion peak (M⁺) at m/z 170 and 172, corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). mdpi.commdpi.com Common fragments would include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 139/141, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 111/113. mdpi.com
Chemical Ionization (CI): This is a softer ionization technique that results in less fragmentation than EI. It is often used to confirm the molecular weight of a compound. In CI, a reagent gas is ionized, which then transfers a proton to the analyte molecule, forming a protonated molecule [M+H]⁺. For this compound, this would result in a prominent peak at m/z 171/173. researchgate.net
Electrospray Ionization (ESI): This is another soft ionization technique, particularly useful for polar and thermally labile molecules. ESI typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For this compound, ESI-MS would be expected to show a strong signal for the protonated molecule at m/z 171/173. rsc.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. The exact mass of the molecular ion or protonated molecule of this compound can be measured with high precision and compared to the calculated theoretical mass. mdpi.com This confirms the molecular formula C₈H₇ClO₂. nih.gov
Furthermore, HRMS allows for the precise analysis of the isotopic pattern of the molecule. The presence of chlorine with its two stable isotopes, ³⁵Cl and ³⁷Cl, results in a characteristic isotopic pattern for all chlorine-containing fragments in the mass spectrum, with a peak separation of approximately 2 Da and a relative intensity ratio of about 3:1. This isotopic signature is a definitive indicator of the presence of a chlorine atom in the molecule and its fragments. mdpi.com
Table 2: Key Mass Spectrometry Data for this compound
| Ionization Technique | Key Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
|---|---|---|---|
| EI | [M]⁺ | 170/172 | Molecular Ion |
| EI | [M-OCH₃]⁺ | 139/141 | Loss of methoxy group |
| EI | [M-COOCH₃]⁺ | 111/113 | Loss of carbomethoxy group |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives
Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is particularly valuable for confirming the identity of derivatives of this compound. The fragmentation patterns observed provide a veritable fingerprint for specific structural motifs within the molecule.
In studies of diacylhydrazine derivatives, which can contain a 4-chlorobenzoate group, electrospray ionization (ESI) tandem mass spectrometry reveals distinct fragmentation pathways. For instance, the analysis of deprotonated molecules in the negative ion mode shows that upon collisional activation, the precursor ion undergoes intramolecular rearrangement. A primary fragmentation pathway involves the nucleophilic attack of an amide oxygen on the carbonyl carbon of the 4-chlorobenzoate moiety. researchgate.net This rearrangement leads to the characteristic formation of the 4-chlorobenzoate anion as a major product ion, which can be observed at a mass-to-charge ratio (m/z) of 155. researchgate.net The detection of this specific ion provides strong evidence for the presence of the 4-chlorobenzoyl structure within the larger derivative molecule.
A minor fragmentation channel can also be observed, often involving the loss of other parts of the molecule, followed by a similar rearrangement to produce the same 4-chlorobenzoate anion. researchgate.net The consistent generation of this m/z 155 ion across different collision energies is a reliable indicator for confirming the structure of such derivatives.
Table 1: Illustrative MS/MS Fragmentation of a Deprotonated Diacylhydrazine Derivative Containing a 4-Chlorobenzoate Moiety
| Precursor Ion [M-H]⁻ (m/z) | Major Product Ion | Product Ion (m/z) | Inferred Neutral Loss | Fragmentation Pathway |
|---|
This table is illustrative, based on findings for halofenozide, a diacylhydrazine derivative containing the 4-chlorobenzoyl group. researchgate.net
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Both single-crystal and powder X-ray diffraction techniques are employed to study this compound, providing insights into its molecular geometry, intermolecular interactions, and crystalline packing. Powder X-ray diffraction (PXRD) is also a key technique for identifying crystalline phases and can be used to study catalyst structures in reactions involving this compound. oup.com
Determination of Molecular Structure and Crystal Packing in the Solid State
Single-crystal X-ray diffraction studies have successfully determined the molecular and crystal structure of this compound. These investigations reveal that the compound crystallizes in the monoclinic space group P2₁/c. A notable feature of its crystal structure is the presence of two independent molecules in the asymmetric unit, meaning the unit cell contains eight molecules in total.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4931 (5) |
| b (Å) | 14.7345 (10) |
| c (Å) | 13.5681 (10) |
| β (°) | 95.560 (1) |
| Volume (ų) | 1490.5 (2) |
| Z (molecules/unit cell) | 8 |
Data sourced from single-crystal X-ray diffraction studies. The unit cell volume is calculated from the provided parameters.
Polymorphism and Co-crystallization Studies of this compound
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials and pharmaceutical science. However, based on available scientific literature, there are no definitive reports on the existence of polymorphs for this compound. Research comparing its structure to related compounds found that it is not isostructural with methyl 4-iodobenzoate, but this does not confirm or deny polymorphism for the chloro-derivative itself. researchgate.net Studies on the polymorphism of structurally similar molecules, such as methyl 4-hydroxybenzoate (B8730719) (methyl paraben), have identified multiple polymorphic forms, but analogous findings for this compound have not been published. researchgate.net
Similarly, co-crystallization, which involves crystallizing two or more different molecules together in a single crystal lattice, is a technique used to modify the physical properties of a substance. While there are studies on the co-crystallization of related compounds like o-chlorobenzoic acid with o-toluic acid, rsc.org and the co-crystallization of 4-chlorobenzoate with proteins, nih.gov dedicated studies on the formation of small-molecule co-crystals with this compound are not widely reported in the literature.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 4-iodobenzoate |
| Methyl 4-hydroxybenzoate (Methyl paraben) |
| 4-chlorobenzoate |
| o-chlorobenzoic acid |
| o-toluic acid (o-methylbenzoic acid) |
| 3-chlorobenzoate |
Computational Chemistry and Theoretical Studies of Methyl 4 Chlorobenzoate
Quantum Mechanical Calculations for Electronic Structure and Spectroscopic Property Prediction
Quantum mechanical calculations are fundamental in understanding the electronic characteristics and predicting the spectroscopic behavior of methyl 4-chlorobenzoate (B1228818). These methods provide a detailed picture of the molecule's quantum state, which governs its chemical properties.
Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and NMR Chemical Shifts
Density Functional Theory (DFT) has become a important tool for investigating the properties of methyl 4-chlorobenzoate. By employing functionals like B3LYP with basis sets such as 6-31G(d,p), researchers can accurately predict the molecule's geometry and electronic structure. Such calculations reveal that the molecule adopts a conformation that minimizes steric hindrance, particularly concerning the ester group and the aromatic ring.
Theoretical vibrational analysis using DFT allows for the prediction of infrared and Raman spectra. The calculated harmonic vibrational frequencies, when scaled, show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov For instance, the characteristic stretching vibration of the ester carbonyl group (C=O) is predicted and observed around 1718-1732 cm⁻¹, while the C-Cl stretching vibration is found near 740-852 cm⁻¹. mdpi.com
Furthermore, DFT calculations are instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. The electron-withdrawing nature of the chlorine atom and the ester group significantly influences the electronic environment of the aromatic protons. Theoretical calculations can reproduce the experimental ¹H NMR spectrum, which shows distinct signals for the aromatic protons. rsc.org For example, protons ortho to the ester group are typically more deshielded than those meta to it. The calculated ¹³C NMR chemical shifts also align well with experimental data, with the carbonyl carbon appearing at approximately 166.1 ppm. rsc.org
| Spectroscopic Data | Experimental Value | Theoretical (DFT) Value |
| FT-IR (cm⁻¹) | ||
| C=O Stretch | 1718 | ~1732 |
| C-Cl Stretch | 852 | ~740 |
| ¹H NMR (ppm, CDCl₃) | ||
| Aromatic Protons | 7.94 (d), 7.37 (d) | Consistent with deshielding effects |
| Methyl Protons | 3.87 (s) | Consistent with ester methyl group |
| ¹³C NMR (ppm, CDCl₃) | ||
| Carbonyl Carbon | 166.1 | ~165 |
| Aromatic Carbons | 139.3, 130.9, 128.6 | Correlates with electronic environment |
| Methyl Carbon | 52.1 | - |
| Data sourced from multiple experimental and theoretical studies. mdpi.comrsc.org |
Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Pathway Analysis
Ab initio methods, while computationally more intensive than DFT, offer a higher level of accuracy for calculating energies and exploring reaction mechanisms. These methods have been applied to study the tautomerism and isomerization of related compounds, providing a framework for understanding the stability of different molecular forms. mdpi.com For this compound, ab initio calculations can be used to investigate reaction pathways, such as its role in palladium-catalyzed reactions like hydrodehalogenation and Suzuki-Miyaura coupling. sigmaaldrich.com Theoretical studies have been able to explain the observed reactivity in such reactions based on the energetic properties of the transition states of the radical anions formed. researchgate.net
Molecular Dynamics Simulations and Conformation Analysis
Molecular dynamics (MD) simulations provide a dynamic view of this compound, allowing for the exploration of its conformational landscape and the influence of its environment.
Conformational Landscape and Rotational Barriers of the Ester Group
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can significantly impact the conformation and reactivity of this compound. Theoretical models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are crucial for accurately predicting behavior in solution. nih.gov For instance, the polarity of the solvent can influence the tautomeric equilibrium in related heterocyclic compounds. mdpi.com In the context of reactions, the solvent can affect reaction rates and product distribution. For example, in the synthesis of related compounds, acetonitrile (B52724) was found to be a more effective solvent than others like toluene (B28343) or chloroform (B151607). researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively.
For this compound, QSPR models can be used to predict various physicochemical properties. molinstincts.com These models utilize molecular descriptors, which are numerical values derived from the chemical structure, to establish these relationships. Properties like lipophilicity (LogP), which is calculated to be around 2.76-2.87, can be predicted using QSPR.
In the realm of QSAR, this compound has been included in datasets used to build models for predicting environmental pollutant toxicity. qsardb.orgqsardb.org For example, its toxicity towards certain aquatic organisms has been modeled, providing a means to estimate its environmental impact without extensive experimental testing. qsardb.org These models are valuable for risk assessment and the design of more environmentally benign chemicals.
Derivation of Descriptors and Predictive Models for Reactivity and Physical Properties
Computational chemistry offers powerful tools for deriving molecular descriptors that quantify various aspects of a molecule's structure and electronic properties. For this compound, these descriptors are instrumental in building predictive models for its reactivity and physical characteristics. Density Functional Theory (DFT) methods are commonly employed to calculate these properties.
Quantum chemical calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, have determined the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial descriptor for predicting chemical reactivity and kinetic stability. For this compound, the HOMO energy is calculated to be -6.55 eV and the LUMO energy is -1.72 eV, resulting in a HOMO-LUMO gap of 4.83 eV. This relatively large gap suggests moderate chemical reactivity.
Other important descriptors include the molecular electrostatic potential (MESP), which helps in understanding and predicting reactivity trends in aromatic compounds. nih.gov The electrostatic potential at the nuclei can serve as a descriptor for reactivity in processes like hydrogen bonding. nih.gov Atomic charges, also derived from quantum chemical calculations, provide insights into the distribution of electrons within the molecule and can be correlated with reactivity. nih.gov
Predictive models, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) equations, utilize these descriptors to forecast properties like hydrophobicity (LogP), boiling point, and vapor pressure. tandfonline.com For instance, the calculated LogP values for this compound range from 2.76 to 2.87, indicating moderate lipophilicity.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor | Value | Method | Reference |
| HOMO Energy | -6.55 eV | B3LYP/6-31G(d,p) | |
| LUMO Energy | -1.72 eV | B3LYP/6-31G(d,p) | |
| HOMO-LUMO Gap | 4.83 eV | B3LYP/6-31G(d,p) | |
| LogP | 2.76 - 2.87 | Calculated | |
| Molecular Weight | 170.59 g/mol | --- | |
| C-Cl Bond Length | ~1.74 Å | X-ray Diffraction | |
| Carbonyl Bond Length | ~1.198 Å | X-ray Diffraction |
Application in Virtual Screening and Rational Design of Derivatives
The computational model of this compound serves as a foundational scaffold in virtual screening and the rational design of novel derivatives with tailored properties. Virtual screening involves the computational assessment of large libraries of compounds to identify molecules that are likely to possess a desired biological activity or physical property.
By modifying the functional groups on the this compound framework, chemists can systematically explore the chemical space to design derivatives with enhanced characteristics. For example, in drug discovery, derivatives can be designed to improve binding affinity to a specific protein target. researchgate.netnih.gov Computational docking studies can predict the binding modes and energies of these derivatives within the active site of a target protein, such as the epidermal growth factor receptor (EGFR) kinase. researchgate.net This allows for the prioritization of compounds for synthesis and experimental testing.
The rational design process leverages the understanding of structure-activity relationships. For instance, modifying the substituents on the phenyl ring can alter the electronic properties and, consequently, the reactivity and biological interactions of the molecule. researchgate.net This approach has been used to develop new inhibitors for targets like the PD-1/PD-L1 pathway. tandfonline.com The synthesis of libraries based on natural product scaffolds, which may include the 4-chlorobenzoate moiety, is another strategy to generate chemical diversity for screening. rsc.org
Table 2: Examples of Designed Derivatives and Their Targeted Applications
| Derivative Class | Targeted Application | Design Strategy | Reference |
| 4-Amino-3-chloro benzoate (B1203000) esters | EGFR Tyrosine Kinase Inhibitors | Synthesis of oxadiazole, benzohydrazone, and carbothioamide derivatives. | researchgate.net |
| Triaryl derivatives | Bacterial RNA Polymerase Inhibitors | Rational design to improve antimicrobial activity against Streptococcus pneumoniae. | nih.gov |
| Benzoic acid derivatives | Anti-biofilm Agents | Quantum chemical calculations and molecular docking to study inhibition of Pseudomonas aeruginosa biofilm formation. | researchgate.net |
Reaction Mechanism Elucidation Through Transition State Calculations
Transition state theory is a cornerstone of computational reaction chemistry, enabling the detailed elucidation of reaction mechanisms. For reactions involving this compound, transition state calculations can identify the lowest energy pathways, characterize intermediate structures, and determine activation energies.
Theoretical studies have been conducted on reactions such as the nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. researchgate.net For example, the reactivity of the chlorine atom in different positions (ortho, meta, para) on methyl chlorobenzoate towards trimethylstannyl anions has been explained by analyzing the energetic properties of the transition states of the radical anions formed during the SRN1 mechanism. researchgate.net These studies showed that the para- and ortho-isomers are more reactive than the meta-isomer. researchgate.net
In the context of enzymatic reactions, computational methods have been used to investigate the dehalogenation of 4-chlorobenzoyl CoA by 4-chlorobenzoyl CoA dehalogenase. acs.org Quantum mechanical calculations helped to elucidate the gas-phase reaction profile, describing it as a two-well potential surface and identifying a significant free energy barrier. acs.org Such studies are crucial for understanding enzyme catalysis and designing enzyme inhibitors.
Table 3: Calculated Activation Energies for Reactions Involving Chloroaromatics
| Reaction Type | System | Calculated Activation Energy (ΔG‡) | Computational Method | Reference |
| Reductive Elimination | [Ar-(phenyl)-Fe(MgBr)2] | 82.98 kJ/mol (in THF) | DFT (CPCM) | researchgate.net |
| Nucleophilic Aromatic Substitution | 4-Cl-Ph-CO-SCH3 + CH3COO- | Large barrier in solution | Self-consistent reaction field model | acs.org |
Intermolecular Interactions and Crystal Lattice Energy Calculations
Understanding the intermolecular interactions within the crystal structure of this compound is essential for predicting its solid-state properties, such as melting point, solubility, and polymorphism. Computational methods, including Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), are used to investigate these non-covalent interactions. mdpi.comuzh.ch
X-ray crystallography has revealed that this compound crystallizes in the monoclinic space group P2₁/c. The crystal packing is stabilized by a network of intermolecular interactions. These include C-H···O hydrogen bonds and Cl···π interactions. researchgate.net The planarity of the molecule facilitates effective π-π stacking.
Computational studies on related structures, such as quinolin-8-yl 4-chlorobenzoate, have quantified the energies of these interactions using models like CE-B3LYP. mdpi.com These calculations often show that dispersion forces play a significant role in the crystal packing, sometimes more so than electrostatic interactions, especially when strong hydrogen bond donors are absent. researchgate.netmdpi.com Electrostatic potential maps can reveal features like σ-holes on the chlorine atom, indicating its potential to act as a Lewis acid in halogen bonding. researchgate.netmdpi.com
Crystal lattice energy calculations provide a quantitative measure of the stability of the crystal structure. These calculations, often performed using methods like CLP-PIXEL or DFT, sum the energies of all intermolecular interactions within the crystal. uzh.ch
Table 4: Crystallographic and Interaction Data for this compound and Related Compounds
| Parameter | Value/Description | Compound | Method | Reference |
| Crystal System | Monoclinic | This compound | X-ray Diffraction | |
| Space Group | P2₁/c | This compound | X-ray Diffraction | |
| Unit Cell Parameter (a) | 7.4931(5) Å | This compound | X-ray Diffraction | |
| Unit Cell Parameter (b) | 14.7345(10) Å | This compound | X-ray Diffraction | |
| Unit Cell Parameter (c) | 13.5681(10) Å | This compound | X-ray Diffraction | |
| Unit Cell Parameter (β) | 95.560(1)° | This compound | X-ray Diffraction | |
| Dominant Interactions | C-H···O, Cl···π, π···π stacking | This compound | X-ray Diffraction, Computational | researchgate.net |
| Interaction Energy | Dispersion forces are dominant | Quinolin-8-yl 4-chlorobenzoate | CE-B3LYP | mdpi.com |
Environmental Fate, Degradation Pathways, and Ecotoxicological Research of Methyl 4 Chlorobenzoate
Environmental Persistence and Biotransformation Studies
The persistence of methyl 4-chlorobenzoate (B1228818) in the environment is dictated by its susceptibility to both non-biological and biological degradation processes. These pathways determine the compound's ultimate fate and the potential for accumulation in various environmental compartments.
Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments (Photolysis, Hydrolysis)
Abiotic degradation, occurring without the involvement of living organisms, plays a role in the transformation of methyl 4-chlorobenzoate. In aquatic environments, the primary abiotic degradation pathways are hydrolysis and photolysis. Hydrolysis, the reaction with water, can lead to the cleavage of the ester bond, yielding 4-chlorobenzoic acid and methanol (B129727). The rate of this process is influenced by factors such as pH and temperature.
Photolysis, or degradation by light, is another potential abiotic pathway. The extent of photolytic degradation depends on the absorption of light by the molecule and the efficiency of the subsequent chemical reactions. In the atmosphere, the primary degradation mechanism for organic compounds like this compound is oxidation by hydroxyl radicals (OH). The rate of this reaction is a key determinant of the compound's atmospheric lifetime.
While general principles of ester hydrolysis and photolysis of aromatic compounds are understood, specific kinetic data for the abiotic degradation of this compound in diverse environmental conditions remains an area for further investigation.
Microbial Degradation Pathways in Soil and Water Systems: Metabolite Identification and Enzyme Characterization
Microbial degradation is a significant route for the breakdown of this compound in soil and water. The initial and crucial step in this process is the enzymatic hydrolysis of the ester linkage to form 4-chlorobenzoic acid (4-CBA) and methanol. This reaction is catalyzed by esterase enzymes produced by various microorganisms.
Once formed, 4-chlorobenzoic acid is the primary substrate for further microbial degradation. Numerous studies have elucidated the metabolic pathways for 4-CBA in different bacterial strains, most notably from the genera Pseudomonas and Arthrobacter.
Degradation by Pseudomonas species:
Pseudomonas species typically degrade 4-CBA via a dioxygenase-catalyzed reaction that incorporates two hydroxyl groups onto the aromatic ring, forming a diol intermediate. ttcenter.ir
This is followed by ring cleavage, also catalyzed by a dioxygenase, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. ttcenter.ir
The chlorine substituent is removed at a later stage in the pathway. ttcenter.ir
Degradation by Arthrobacter species:
In contrast, some Arthrobacter strains initiate the degradation of 4-CBA through a hydrolytic dehalogenation step. fao.orgewater.org.au
This reaction, catalyzed by a 4-chlorobenzoate-4-hydroxylase, replaces the chlorine atom with a hydroxyl group, forming 4-hydroxybenzoate (B8730719). fao.orgewater.org.au
4-hydroxybenzoate is then further metabolized, often via protocatechuate, which undergoes ring cleavage. fao.orgewater.org.au
Key Enzymes in 4-Chlorobenzoic Acid Degradation:
| Enzyme | Function |
| Esterase | Hydrolyzes this compound to 4-chlorobenzoic acid and methanol. |
| 4-Chlorobenzoate-4-hydroxylase | Catalyzes the hydrolytic dehalogenation of 4-CBA to 4-hydroxybenzoate in some Arthrobacter species. fao.orgewater.org.au |
| Dioxygenases | Involved in the initial hydroxylation and subsequent ring cleavage of 4-CBA in Pseudomonas species. ttcenter.ir |
Sorption and Desorption Dynamics in Environmental Matrices (Soil, Sediment, Water)
The movement and availability of this compound in the environment are significantly influenced by its tendency to sorb to soil and sediment particles. Sorption, the process of a chemical binding to a solid surface, can reduce its concentration in the water phase, thereby affecting its transport, bioavailability, and degradation rates.
The extent of sorption is often quantified by the organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a greater tendency for the compound to associate with the organic matter in soil and sediment, leading to lower mobility. The Koc for a given compound can be influenced by soil and sediment properties such as organic carbon content, clay content, and pH.
Specific studies determining the experimental Koc value and detailing the sorption and desorption isotherms for this compound in a range of soil and sediment types are needed to accurately predict its environmental distribution.
Aquatic and Terrestrial Ecotoxicity Research: Mechanistic Understanding of Environmental Impact
Understanding the ecotoxicological effects of this compound is crucial for assessing its potential risk to environmental health. Research in this area investigates the adverse effects of the compound on various organisms and the underlying mechanisms of toxicity.
Effects on Aquatic Organisms and Ecosystems: Sublethal Endpoints and Biomarker Responses
While acute toxicity data, such as the lethal concentration for 50% of a test population (LC50), provide a baseline for toxicity, sublethal endpoints and biomarker responses offer a more sensitive measure of environmental stress. For this compound, a safety data sheet has reported an LC50 value for fish, indicating its potential for acute toxicity at certain concentrations.
Sublethal effects can include impacts on growth, reproduction, and behavior. Biomarkers, which are measurable physiological or biochemical changes in an organism in response to chemical exposure, can provide early warning signs of toxicity. Commonly studied biomarkers in aquatic organisms include:
Enzyme activities: Changes in the activity of enzymes involved in detoxification (e.g., cytochrome P450 monooxygenases, glutathione (B108866) S-transferases) and neurotransmission (e.g., acetylcholinesterase) can indicate exposure to contaminants.
Oxidative stress indicators: Increased levels of reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA are common responses to chemical stressors.
Gene expression changes: Alterations in the expression of specific genes can provide insights into the molecular mechanisms of toxicity.
Further research is required to investigate the specific sublethal effects and biomarker responses in a range of aquatic organisms, including fish, invertebrates like Daphnia magna, and algae, upon exposure to environmentally relevant concentrations of this compound.
Bioaccumulation Potential and Environmental Mobility Studies in Food Chains
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues at a concentration higher than that in the surrounding medium. The potential for a chemical to bioaccumulate is often assessed by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at steady state.
The BCF is a critical parameter for understanding the potential for a substance to be transferred through the food chain, a process known as biomagnification. Chemicals with high BCFs are more likely to be passed on to and accumulated in higher trophic level organisms.
The mobility of a chemical in the environment is determined by a combination of its physical-chemical properties, such as its water solubility and vapor pressure, and its interactions with environmental matrices, as described by its sorption behavior. Highly mobile compounds have a greater potential to be transported over long distances from their source.
Waste Treatment and Remediation Strategies for this compound
Advanced Oxidation Processes (AOPs) for Degradation in Water
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.gov AOPs are considered highly effective for degrading refractory contaminants like this compound due to their rapid reaction rates and high mineralization efficiency. nih.gov Common AOPs include ozonation, UV/H₂O₂ processes, and Fenton-based reactions. mdpi.com
The fundamental mechanism of AOPs involves the in-situ generation of •OH radicals, which are powerful, non-selective oxidizing agents. These radicals can attack the this compound molecule, leading to hydroxylation of the aromatic ring, cleavage of the ester bond, and eventual ring-opening reactions. This process ultimately mineralizes the organic compound into carbon dioxide, water, and inorganic chloride ions.
While specific studies on this compound are limited, research on the closely related compound 4-chlorobenzoic acid (p-CBA) provides significant insight. The reaction rate constant of hydroxyl radicals with p-CBA is reported to be approximately 4.5–5.0 x 10⁹ M⁻¹ s⁻¹ at room temperature. researchgate.net The degradation pathways are expected to involve hydroxylation, leading to the formation of intermediate products before complete mineralization. For instance, in the electrochemical degradation of methylparaben, another aromatic ester, degradation proceeds through hydroxylation of the benzene (B151609) ring and cleavage of the ester group, forming intermediates like 4-hydroxybenzoic acid. A similar initial pathway can be anticipated for this compound.
| Process Type | Target Compound | Key Findings | Reference |
| Electro-Fenton | Methylparaben | Total degradation achieved within 20 minutes at 5 mA cm⁻². | arxiv.org |
| Anodic Oxidation (BDD anode) | Butylparaben | 100% degradation achieved in 15 minutes. | arxiv.org |
| UV/H₂O₂ | Various Pharmaceuticals | Effective degradation with rate constants ranging from 0.00225–0.00527 s⁻¹. | mdpi.com |
Bioremediation Approaches and Microbial Community Dynamics
Bioremediation offers an environmentally sustainable and cost-effective approach for the removal of this compound from contaminated soil and water. This strategy utilizes the metabolic capabilities of microorganisms to degrade the contaminant. The bioremediation of this compound is expected to proceed via an initial enzymatic hydrolysis of the ester bond, yielding methanol and 4-chlorobenzoic acid (4-CBA). The resulting 4-CBA is a well-studied intermediate in the degradation of various chlorinated aromatic compounds and is amenable to further microbial breakdown. oup.comoup.com
Numerous bacterial strains capable of utilizing 4-CBA as a sole source of carbon and energy have been isolated from diverse environments, including agricultural soils. oup.comoup.com These microorganisms typically belong to genera such as Arthrobacter, Pseudomonas, Micrococcus, Oerskovia, and Cellulomonas. oup.comoup.com The microbial degradation of 4-CBA generally follows one of two primary pathways:
Hydrolytic Dehalogenation : The initial step involves the removal of the chlorine atom to form 4-hydroxybenzoate. This intermediate is then funneled into central metabolic pathways, often via protocatechuate. nih.govnih.govnih.gov
Dioxygenation : This pathway involves the formation of 4-chlorocatechol, which is subsequently mineralized. oup.com
| Bacterial Genus/Species | Environment | Degradation Pathway | Reference |
| Arthrobacter sp. | Sewage Sludge, Soil | Hydrolytic dehalogenation via 4-hydroxybenzoate | nih.govnih.govnih.gov |
| Pseudomonas sp. | Agricultural Soil | Not specified | oup.comoup.com |
| Micrococcus sp. | Agricultural Soil | Primarily via 4-hydroxybenzoate | oup.comoup.com |
| Thauera aromatica (related) | River Sediment | Denitrifying conditions | nih.gov |
Atmospheric Chemistry of this compound: OH Radical Reactions and Ozonolysis
Once volatilized into the atmosphere, this compound is subject to chemical transformation processes. The primary degradation pathways in the troposphere for organic compounds are reactions with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). For aromatic compounds like this compound, the reaction with the hydroxyl radical is the most significant atmospheric sink.
The reaction of this compound with ozone is expected to be of negligible importance as an atmospheric loss process. Ozonolysis reactions are rapid for compounds containing carbon-carbon double bonds (alkenes) but are extremely slow for aromatic rings due to their resonance stabilization. wikipedia.org Rate constants for the gas-phase reaction of ozone with simple aromatic compounds like benzene and toluene (B28343) are exceedingly small. Therefore, ozonolysis would not be a competitive degradation pathway for this compound compared to its reaction with OH radicals.
| Reaction | Reactant | Estimated Rate Constant (298 K) | Atmospheric Significance |
| OH Radical Reaction | This compound | ~10⁻¹² cm³ molecule⁻¹ s⁻¹ (estimated) | Primary degradation pathway |
| Ozonolysis | This compound | Very slow / negligible | Insignificant loss process |
Future Directions and Emerging Research Avenues for Methyl 4 Chlorobenzoate
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design
Global neural network potentials and other AI methods are being explored to design and identify stable and efficient heterogeneous catalysts, such as zeolite-confined metals, which could be applied to the synthesis of methyl 4-chlorobenzoate (B1228818) and its derivatives. researchgate.net For instance, AI can accelerate the discovery of catalysts for specific reactions, such as the amidation of methyl 4-chlorobenzoate to produce biologically active molecules like moclobemide (B1677376). researchgate.nettandfonline.com
Development of Novel Catalytic Systems for Sustainable Transformations
Future research will likely focus on developing more sustainable catalytic systems for the synthesis and transformation of this compound. This includes the design of "ecocatalysts" derived from biological sources, such as metals extracted from plants like Miscanthus, which have shown promise in synthesizing derivatives of this compound. researchgate.netmdpi.com These biosourced catalysts offer a greener alternative to traditional heavy-metal catalysts. researchgate.net
Key areas of development include:
Heterogeneous Catalysts: The use of solid catalysts, such as amorphous zirconium oxide, in continuous-flow systems for reactions like amidation can lead to more environmentally friendly processes with easier catalyst recovery and reuse. researchgate.net
Photoredox Catalysis: Metal-free organic photoredox catalysts are being investigated for chemoselective dehalogenation and C-C bond formation on aryl halides like this compound. researchgate.net These systems can operate under mild conditions and offer high selectivity. researchgate.net
Biocatalysis: The use of enzymes, such as 4-chlorobenzoate:CoA ligase, for the activation and transformation of the 4-chlorobenzoate moiety is a promising avenue for developing highly specific and efficient biocatalytic processes.
| Catalyst System | Application | Key Advantages |
| Biosourced Catalysts (e.g., from Miscanthus) | Synthesis of Moclobemide | Environmentally friendly, utilizes waste biomass. researchgate.netmdpi.com |
| Amorphous Zirconium Oxide | Amidation of Esters | Sustainable, efficient in continuous-flow systems. researchgate.net |
| Organic Photoredox Catalysts | Dehalogenation, C-C Coupling | Metal-free, high chemoselectivity. researchgate.net |
| Enzymes (e.g., 4-chlorobenzoate:CoA ligase) | Dehalogenation | High specificity, mild reaction conditions. |
Exploration of Advanced Materials and Nanotechnology Applications
This compound and its parent compound, 4-chlorobenzoic acid, are valuable building blocks for the synthesis of advanced materials. A significant area of research is their use in the creation of metal-organic frameworks (MOFs). smolecule.commdpi.com MOFs are porous crystalline materials with high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. mdpi.com
The development of scalable and environmentally friendly methods for synthesizing MOFs, such as using stoichiometric amounts of reactants under ambient conditions, is a key research goal. acs.org Derivatives of these MOFs, like nanoporous carbons, are also being explored for their potential in energy storage applications, such as anodes for potassium-ion batteries. acs.org
Furthermore, the semiconductor-like properties of this compound, as suggested by its HOMO-LUMO energy gap, indicate potential applications in organic electronics. Future research may focus on incorporating this molecule into organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.
In-depth Mechanistic Studies Using Time-Resolved Spectroscopy and Advanced Computational Methods
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new ones. Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can provide valuable insights into the dynamics of excited states and reactive intermediates in photochemical reactions. For example, such studies have been used to investigate the behavior of photocatalysts that can reduce this compound. acs.orgresearchgate.net
Advanced computational methods, like density functional theory (DFT), are also powerful tools for elucidating reaction pathways. acs.org These methods can be used to calculate the energies of reactants, transition states, and products, providing a detailed picture of the reaction mechanism. acs.org For instance, computational studies have been employed to understand the dehalogenation of 4-chlorobenzoyl CoA by dehalogenase enzymes, revealing the role of the enzyme in lowering the reaction barrier. acs.org
| Technique | Application | Insights Gained |
| Time-Resolved Spectroscopy | Investigating photocatalytic reduction | Understanding excited-state lifetimes and electron transfer processes. acs.org |
| Density Functional Theory (DFT) | Elucidating enzymatic dehalogenation | Determining reaction pathways and transition state energies. acs.org |
Comprehensive Environmental Risk Assessment and Mitigation Strategies in Industrial Production
As with any industrially produced chemical, a thorough assessment of the environmental risks associated with this compound is essential. This includes understanding its fate and transport in the environment, as well as its potential toxicity to various organisms. While some bacteria can biodegrade 4-chlorobenzoate, its persistence and potential for bioaccumulation are areas that require further investigation. ontosight.ainih.gov
The development of effective mitigation strategies for chlorinated aromatic compounds in industrial effluents is a critical area of research. vihfa.gov Advanced oxidation processes, such as ozonation and photocatalysis, and biological treatment methods are being explored to degrade these compounds. vihfa.govacs.org Additionally, the development of greener synthetic routes, as discussed in section 8.2, will play a crucial role in minimizing the environmental footprint of this compound production.
Future research should focus on:
Long-term ecotoxicity studies: To assess the chronic effects of this compound on aquatic and terrestrial ecosystems.
Development of advanced wastewater treatment technologies: Specifically targeting the removal of chlorinated aromatic compounds from industrial effluents. ejtas.comresearchgate.net
Q & A
Q. Q1. What synthetic methodologies are commonly employed to prepare methyl 4-chlorobenzoate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of 4-chlorobenzoic acid with methanol under acidic catalysis. For example, N-heterocyclic carbene (NHC) catalysts have been used in aerobic esterification, achieving 79% yield with optimized conditions (room temperature, 24 hours, 10 mol% catalyst loading) . Alternative methods include palladium-catalyzed cross-coupling, where this compound acts as an electrophilic partner in C–N bond formation with amines (e.g., pyrrolidine), yielding 72% under mild conditions (THF, 60°C) . Key factors affecting purity include solvent choice (e.g., pentane/Et₂O for flash chromatography ) and reaction time to minimize hydrolysis.
Q. Q2. How can researchers confirm the structural integrity and purity of this compound in synthetic workflows?
Characterization relies on spectroscopic and analytical techniques:
- FT-IR : Peaks at 1718 cm⁻¹ (ester C=O) and 852 cm⁻¹ (C–Cl stretch) confirm functional groups .
- NMR : ^1H NMR shows a singlet at δ 3.92 ppm (ester methyl) and aromatic doublets at δ 7.41/7.97 ppm (J = 8.6 Hz), while ^13C NMR confirms the carbonyl at δ 165.9 ppm .
- Melting Point : Reported values vary slightly (41–44°C vs. 42–44°C), likely due to trace impurities or polymorphic forms . Purity is further validated via GC-MS or elemental analysis (e.g., C 56.21% vs. theoretical 56.32%) .
Advanced Research Questions
Q. Q3. What role does this compound play in designing bioactive hybrids, and how are these compounds characterized for therapeutic potential?
The ester group in this compound serves as a linker in hybrid molecules. For example, indanone-chalcone hybrids (e.g., compound 8m ) incorporate the ester to enhance lipophilicity and binding affinity for Alzheimer’s disease targets. Synthesis involves Claisen-Schmidt condensation, followed by purification via recrystallization (yield 84–87%). Characterization includes:
- Mass spectrometry : Base peak at m/z 123 and molecular ion [M⁺] at 418.3 .
- Thermal analysis : High melting points (280–293°C) indicate stability, critical for in vivo studies .
- Biological assays : Hybrids are screened for acetylcholinesterase inhibition and cytotoxicity in neuronal cell lines .
Q. Q4. How do catalytic systems (e.g., Pd/Ni) influence the reactivity of this compound in cross-coupling reactions, and what mechanistic insights exist?
In Pd-catalyzed C3-arylation of imidazo[1,2-b]pyridazine, this compound acts as an aryl electrophile. The reaction proceeds via oxidative addition of Pd(0) to the C–Cl bond, followed by transmetalation and reductive elimination (TOF = 72% yield, 165–167°C product) . Catalyst deactivation is a challenge in Ni-catalyzed systems due to Cl⁻ accumulation, but ligand tuning (e.g., bipyridines) improves stability . Mechanistic studies (e.g., DFT calculations) suggest that electron-withdrawing ester groups enhance electrophilicity, favoring nucleophilic substitution .
Q. Q5. How can researchers address contradictions in reported physicochemical data (e.g., melting points, spectral shifts)?
Discrepancies in melting points (e.g., 41–44°C vs. 42–44°C) may arise from polymorphic forms or impurities. Researchers should:
Q. Q6. What are the environmental and handling considerations for this compound in laboratory settings?
- Waste management : Halogenated byproducts require segregation and professional disposal to prevent environmental contamination .
- Exposure control : Use fume hoods, PPE (gloves, goggles), and monitor airborne concentrations .
- Deactivation protocols : Hydrolysis under basic conditions (NaOH/EtOH) converts the ester to water-soluble 4-chlorobenzoate salts for safe disposal .
Methodological Challenges and Solutions
Q. Q7. How can researchers optimize reaction yields when using this compound in multi-step syntheses?
- Protecting group strategies : The ester group is stable under mild acidic/basic conditions, making it suitable for sequential reactions (e.g., Suzuki coupling after esterification) .
- Catalyst recycling : Pd/C or Ni nanoparticles can be reused in cross-couplings to reduce costs .
- In situ monitoring : Use TLC (Rf = 0.86 in hexane/EtOAc) to track reaction progress and minimize side products .
Q. Q8. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
- X-ray crystallography : Determines absolute configuration of crystalline hybrids (e.g., 8m ) .
- High-resolution MS : Differentiates isobaric impurities (e.g., bromo vs. chloro analogs) .
- 2D NMR (COSY, HSQC) : Assigns complex aromatic coupling patterns in triazine-linked derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
